molecular formula C10H16N2O3 B2805209 2-ethoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide CAS No. 1421517-67-0

2-ethoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide

Cat. No. B2805209
CAS RN: 1421517-67-0
M. Wt: 212.249
InChI Key: JYXXTXOXYIQRAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides was achieved from readily available materials . The process involved the condensation of 3-amino-5-methylisoxazole with diethyl malonate in ethanol under reflux . This was followed by treatment with excess hydrazine hydrate in ethanol . The resulting hydrazide was then condensed with aromatic aldehydes in methanol . Finally, the compounds underwent oxidative cyclization with chloramine-T to give the final product .


Molecular Structure Analysis

The molecular structure of this compound includes an isoxazole ring, which is a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom . The IR spectrum of a similar compound shows a characteristic band at 1237 cm−1 due to C-O-C stretching vibration, confirming the formation of the 1,3,4-oxadiazole ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, treatment with hydrazine hydrate, and oxidative cyclization . These reactions lead to the formation of the isoxazole and oxadiazole rings in the molecule .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 212.249. Further physical and chemical properties are not specified in the available literature.

Scientific Research Applications

Antimicrobial Activities

Research has explored the synthesis and evaluation of compounds with potential antimicrobial properties, including those structurally related to "2-ethoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide". For instance, Sharma et al. (2004) synthesized 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones showing antimicrobial activities against a panel of susceptible and resistant Gram-positive and Gram-negative bacteria, highlighting the antimicrobial potential of similar compounds (Sharma, Sharma, & Rane, 2004). Additionally, Darwish, Atia, & Farag (2014) explored the synthesis and antimicrobial evaluation of isoxazole-based heterocycles, further emphasizing the role of similar compounds in antimicrobial research (Darwish, Atia, & Farag, 2014).

Coordination Complexes and Antioxidant Activity

The construction of coordination complexes using pyrazole-acetamide derivatives, as investigated by Chkirate et al. (2019), showcases the chemical versatility of compounds structurally akin to "2-ethoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide" and their potential antioxidant activities. These complexes demonstrate significant in vitro antioxidant activity, suggesting potential applications in medicinal chemistry and pharmaceutical development (Chkirate et al., 2019).

Chemical Synthesis for Pharmaceutical Development

Compounds structurally related to "2-ethoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide" are often intermediates in the synthesis of pharmaceutical agents. For example, the synthesis of azilsartan methyl ester ethyl acetate hemisolvate involves similar compounds, underscoring their importance in developing new drugs (Li et al., 2015).

Future Directions

The compound and its derivatives could be further studied for their potential biological activities. Given the antimicrobial activity of similar compounds , this compound could be a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

2-ethoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-3-14-7-10(13)11-5-4-9-6-8(2)12-15-9/h6H,3-5,7H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXXTXOXYIQRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCCC1=CC(=NO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide

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